6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide
Overview
Description
6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide is a chemical compound with the molecular formula C6H3Br2N3O. It is known for its applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of two bromine atoms and an imidazo[1,2-a]pyrazine core structure, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-3,5-dibromopyrazine and chloroacetaldehyde.
Reaction Conditions: The reaction mixture is stirred at 80°C for 10 hours in acetonitrile.
Purification: After the reaction is complete, the solvent is removed by rotary evaporation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and cost-effectiveness, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Scientific Research Applications
6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The bromine atoms and the imidazo[1,2-a]pyrazine core play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromoimidazo[1,2-a]pyrazine: This compound shares a similar core structure but lacks the carboxamide group.
6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.
Uniqueness
6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N4O/c8-4-2-13-1-3(6(10)14)11-7(13)5(9)12-4/h1-2H,(H2,10,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQNGPSIXRRAEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N1C=C(N=C2Br)Br)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557436 | |
Record name | 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87597-29-3 | |
Record name | 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87597-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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